Thiazopyr
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(difluoromethyl)-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F5N2O2S/c1-7(2)6-8-9(15(24)25-3)11(13(17)18)23-12(16(19,20)21)10(8)14-22-4-5-26-14/h7,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJZJEYQBAAWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NC(=C1C(=O)OC)C(F)F)C(F)(F)F)C2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032488 | |
| Record name | Thiazopyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light orange solid; [Merck Index] Light tan solid with an odor of sulfur; [HSDB] Light tan crystalline solid; [MSDSonline] | |
| Record name | Thiazopyr | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7400 | |
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Solubility |
In organic solvents at 20 °C (g/100 ml): methanol = 28.7; hexane = 3.06, In water, 2.5 mg/l @ 20 °C | |
| Record name | THIAZOPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3777 g/ml @ 25 °C | |
| Record name | THIAZOPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000225 [mmHg], 2.25X10-6 mm Hg @ 25 °C | |
| Record name | Thiazopyr | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7400 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | THIAZOPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light tan granular solid, Light tan crystalline solid | |
CAS No. |
117718-60-2 | |
| Record name | Thiazopyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117718-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiazopyr [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazopyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032488 | |
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| Record name | 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | THIAZOPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEQ9R142XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | THIAZOPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77.3-79.1 °C | |
| Record name | THIAZOPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Elucidation of Thiazopyr S Herbicidal Activity
Molecular and Cellular Targets of Thiazopyr Action
This compound exerts its effects by disrupting the formation and function of microtubules, essential components of the plant cytoskeleton involved in cell division and expansion.
Disruption of Spindle Microtubule Formation and Cell Division Inhibition
This compound acts as a cell division disruptor and a mitotic inhibitor, specifically impeding mitosis during the late prometaphase stage, which can lead to multipolar mitosis. nih.govresearchgate.netebi.ac.uk Its primary mode of action involves the disruption of spindle microtubule formation. researchgate.net This disruption prevents the normal separation of chromosomes, as the spindle fibers, which are crucial for this process, are shortened. nih.gov Consequently, cell division is inhibited, and mitotic cells accumulate in late prometaphase. researchgate.net
Beyond its effects on spindle microtubules, this compound also impacts cortical microtubules. These structures are normally responsible for preventing isodiametric cell expansion. Their essential absence due to this compound treatment results in the formation of club-shaped root tips. nih.gov Observations in dodder ( Cuscuta indecora) shoot tips treated with this compound revealed similar effects to those caused by trifluralin, another herbicide affecting microtubules, characterized by bulbous cells with thickened, globular nuclei. researchgate.net
Comparative Analysis of Microtubule Binding Sites
A key distinction in this compound's mechanism compared to some other microtubule-disrupting herbicides, such as the dinitroanilines (e.g., trifluralin, oryzalin, pendimethalin), is its binding target. While dinitroaniline herbicides primarily affect the polymerization of tubulin into microtubules by binding directly to tubulin, this compound does not bind to tubulin itself. nih.govepa.govsemanticscholar.org Instead, this compound is thought to bind to another microtubule-associated protein (MAP). nih.govsemanticscholar.org Although the specific microtubule-associated protein targeted by this compound has not been definitively identified in the provided literature, this difference in binding site highlights a distinct mechanism of microtubule disruption compared to tubulin-binding agents. This implies that this compound interferes with microtubule function indirectly, through a regulatory or structural MAP, rather than by directly inhibiting tubulin polymerization.
Biochemical Deactivation Pathways Influencing this compound Efficacy
The herbicidal efficacy of this compound is influenced by its metabolism within biological systems, primarily through deactivation pathways that convert it into less active or inactive metabolites.
Esterase-Mediated Transformation to this compound Monoacid and Associated Activity Loss
A significant deactivation pathway for this compound involves its transformation to this compound monoacid. This conversion occurs through esterase-mediated hydrolysis. Studies have shown that this compound is hydrolyzed in vitro to its corresponding acid by esterases found in rabbit and porcine liver. The resulting acidic metabolite, this compound monoacid, possesses considerably reduced herbicidal activity, retaining less than 1% of the parent compound's efficacy. This biotransformation to the monoacid is considered a critical metabolic pathway in both animals and plants.
The importance of this deactivation mechanism has been demonstrated through genetic engineering efforts. Plants engineered to express a novel esterase deactivation enzyme (RLE3 cDNA, derived from rabbit liver esterase isozyme 1) exhibited both in vitro and in vivo deactivation of this compound to its monoacid, leading to enhanced resistance to the herbicide. In the environment, this compound monoacid is also a major soil metabolite, dissipating as fast as or faster than this compound itself.
Table 1: Herbicidal Activity of this compound and its Monoacid Metabolite
| Compound | Herbicidal Activity (% of this compound) | Deactivation Mechanism |
| This compound | 100% | N/A |
| This compound Monoacid | < 1% | Esterase-mediated hydrolysis |
Inhibition of Plant Oxidative Deactivation to Enhance this compound Efficacy
In plants, the metabolism of this compound is predominantly mediated by plant mono-oxygenases, particularly cytochrome P450 monooxygenase. This oxidative deactivation pathway involves the rapid and extensive oxidation of this compound, primarily within its thiazoline (B8809763) ring, where the sulfur atom is sequentially oxidized to sulfoxide (B87167) and sulfone metabolites.
Research has shown that the formation of the carboxylic acid metabolite (this compound monoacid) can also be inhibited in the presence of mono-oxygenase inhibitors, such as piperonyl butoxide and tetcyclacis. This suggests a dual role for mono-oxygenases in this compound metabolism, contributing to both oxidative transformations and potentially the formation of the monoacid in certain contexts, alongside esterase activity. The significant inhibition of this compound metabolism in plants like pigweed by cytochrome P450 monooxygenase inhibitors indicates that modulating this oxidative deactivation pathway can enhance this compound's herbicidal efficacy and be a strategy for managing herbicide resistance.
Table 2: Influence of Mono-oxygenase Inhibitors on this compound Metabolism in Plants
| Inhibitor Type | Effect on this compound Metabolism | Implication for Efficacy |
| Cytochrome P450 Monooxygenase Inhibitors (e.g., Tetcyclacis, Piperonyl Butoxide) | Significant inhibition of metabolism | Enhanced herbicidal efficacy |
Thiazopyr Metabolism and Biotransformation Dynamics
Elucidation of Metabolic Pathways in Biological Systems
The biotransformation of thiazopyr is a complex process that varies between plants and animals, leading to a wide array of metabolites. Research indicates that the metabolic pathways are well-defined and share similarities across different biological systems, involving extensive degradation of the parent compound. epa.gov
In plants, this compound undergoes rapid and extensive degradation, resulting in numerous polar metabolites, all of which are typically found at low levels. epa.gov The primary metabolic routes include sulfur oxidation, opening of the thiazoline (B8809763) ring, hydrolysis of the methyl ester, and transformation of the isobutyl side chain. epa.gov More than 40 metabolites have been quantified in studies involving various plants. epa.gov
Metabolism studies in lemon, peanut, and cotton have demonstrated a consistent metabolic profile. epa.gov For instance, analysis has identified 12 metabolites in lemons, 13 in peanuts, and 8 in cotton. epa.gov Despite the extensive breakdown, some of the parent this compound compound may remain in plant tissues. epa.gov In cotton, for example, a significant portion of the radioactivity from labeled this compound was extractable from the leaves, with numerous peaks identified through high-performance liquid chromatography (HPLC). epa.gov
The uptake of this compound from the soil by plants like peanuts is generally slight. epa.gov The extensive metabolism ensures that the residues of any single metabolite are minimal. epa.gov
Table 1: Number of this compound Metabolites Identified in Various Plants
| Plant | Number of Metabolites Identified |
|---|---|
| Lemon | 12 |
| Peanut | 13 |
This table summarizes the number of identified metabolites in different plant species, highlighting the extensive degradation of this compound.
In animals, this compound is also subject to extensive and rapid metabolism and is largely excreted from the body. epa.govnih.gov Pharmacokinetic studies in rats have shown that this compound is quickly metabolized and does not accumulate in tissues. epa.gov The metabolic pathway is primarily oxidative, with the thiazoline ring, isobutyric side chain, and pyridine (B92270) rings being vulnerable sites for transformation. nih.gov
Studies in lactating goats have shown that this compound and its metabolites are eliminated through feces, urine, and milk. epa.gov Radiolabeled residues were found to plateau in milk by the third day of administration. epa.gov In total, the parent compound and 11 individual metabolites were identified in goat tissues and milk, with six of these being identical to metabolites found in plants. epa.gov The major residues in the muscle and milk of ruminants are this compound and its unsaturated nitrile acid, while in fat, the primary residues are this compound and its sulfone ester metabolite. epa.gov
In laying hens, the major terminal residues identified are this compound and its nitrile acid ester metabolite. epa.gov
Table 2: Major this compound Residues in Animal Tissues and Products
| Animal | Tissue/Product | Major Residues |
|---|---|---|
| Ruminant | Muscle, Milk | This compound, Unsaturated nitrile acid |
| Ruminant | Fat | This compound, Sulfone ester metabolite |
This table outlines the principal residues of this compound found in different tissues and products of livestock.
A significant number of this compound metabolites have been identified and characterized across various biological systems. epa.gov Many of these metabolites share a common moiety: 2-difluoromethyl-4-(2-methylpropyl)-6-trifluoromethyl pyridine carboxylate. epa.gov
Key metabolites include:
Monoacid: Formed through the hydrolysis of the methyl ester group. epa.govacs.org
Sulfoxide (B87167) and Sulfone Esters: Resulting from the oxidation of the sulfur atom in the thiazoline ring. The sulfone ester is a major residue in the fat of ruminants. epa.gov
Nitrile Ester: A significant metabolite found in poultry. epa.gov
Amide Acid (AA): A metabolite that, along with the sulfonic diacid, has been a focus of residue analysis. epa.govepa.gov
Sulfonic Diacid (SAA): Another key metabolite used in determining total this compound residues. epa.govepa.gov
Analytical methods have been developed to convert this compound and its various metabolites into common entities like the sulfonic diacid (SAA) and the amide acid (AA) for regulatory purposes. epa.govepa.gov
Enzymatic Mechanisms Governing this compound Biotransformation
The biotransformation of this compound is mediated by specific enzymatic reactions, which play a crucial role in its degradation in both plants and animals.
In both mammals and birds, esterases play a vital role in the initial stages of this compound metabolism. nih.gov These enzymes catalyze the hydrolysis of the ester linkage in the this compound molecule, converting it to its corresponding monoacid metabolite. nih.gov This biotransformation is considered a critical detoxification pathway. nih.gov
In vitro studies have demonstrated that liver esterases from rabbits and pigs can effectively hydrolyze this compound. nih.gov A wide range of esterase activity has been observed across 15 different animal species, with bovine, rabbit, and pigeon liver extracts showing the highest levels of activity. nih.gov The resulting acidic metabolite has been shown to possess significantly less herbicidal activity than the parent compound. nih.gov
In plants, oxidative processes are a key component of this compound metabolism. epa.gov Oxygenase enzymes are responsible for the oxidation of the sulfur atom within the thiazoline ring, leading to the formation of sulfoxide and sulfone derivatives. epa.gov This oxidation is a major metabolic route observed in various plant species. epa.gov These oxidative reactions, along with hydrolysis and other transformations, contribute to the extensive degradation of this compound into a large number of polar metabolites. epa.gov
Involvement of Cytochrome P450 Mixed-Function Oxidases in Xenobiotic Detoxification
The biotransformation of the herbicide this compound is a critical process in its detoxification, and evidence strongly points to the involvement of the cytochrome P450 (CYP) mixed-function oxidase system. These enzymes are a major component of Phase I metabolism, which introduces or exposes functional groups on xenobiotics, typically rendering them more water-soluble and susceptible to subsequent metabolic reactions.
The key research findings implicating CYP enzymes in this compound metabolism are summarized in the table below, which details the effects of various inhibitors on the formation of the carboxylic acid metabolite of this compound in rat liver microsomes.
| Inhibitor | Class | Effect on this compound Metabolism | Reference |
| Piperonyl Butoxide | Cytochrome P450 Inhibitor | Inhibition of carboxylic acid metabolite formation | nih.gov |
| 1-Aminobenzotriazole (B112013) | Non-specific Cytochrome P450 Inhibitor | Inhibition of carboxylic acid metabolite formation | nih.govmedchemexpress.comcaymanchem.com |
| Metyrapone | Cytochrome P450 Inhibitor | Inhibition of carboxylic acid metabolite formation | nih.govnih.govclinpgx.org |
| Tetcyclacis | Cytochrome P450 Inhibitor | Inhibition of carboxylic acid metabolite formation | nih.gov |
The inhibitory action of these compounds provides strong evidence for the role of cytochrome P450 mixed-function oxidases in the oxidative cleavage of the methyl ester group of this compound. nih.gov Piperonyl butoxide is a well-documented inhibitor of P450 enzymes and is often used as a synergist with pesticides to increase their efficacy by preventing their metabolic detoxification. selleckchem.compatsnap.comwikipedia.orgthe-piedpiper.co.uk Similarly, 1-aminobenzotriazole is a non-specific and irreversible inhibitor of a broad range of CYP isoforms. medchemexpress.comcaymanchem.comselleckchem.comnih.gov Metyrapone is another potent inhibitor of several cytochrome P-450 enzymes. nih.govclinpgx.orgmedchemexpress.com The collective inhibitory effects of these diverse compounds strongly suggest that the initial detoxification step of this compound is a P450-catalyzed oxidation, rather than a simple hydrolysis reaction. nih.gov
In Vitro Approaches in Elucidating this compound Metabolic Pathways
In vitro methodologies are indispensable tools for elucidating the metabolic pathways of xenobiotics like this compound, offering a controlled environment to study specific enzymatic reactions and identify metabolites. One of the primary in vitro systems employed in the study of this compound metabolism is the use of liver microsomes. nih.govnih.gov
Liver microsomes are vesicles of the endoplasmic reticulum obtained from homogenized and centrifuged liver cells. They are a rich source of Phase I metabolic enzymes, most notably the cytochrome P450 mixed-function oxidases. nih.gov Studies utilizing rat liver microsomes have been pivotal in understanding the initial steps of this compound biotransformation.
A key study demonstrated that when this compound was incubated with rat liver microsomes, a previously unidentified metabolite was formed. This metabolite was subsequently identified as the carboxylic acid derivative of this compound through coelution with an authentic standard in high-performance liquid chromatography (HPLC) and by electrospray liquid chromatography-mass spectrometry (LC/MS). nih.gov The formation of this metabolite was dependent on the presence of the microsomal enzymes.
The following table summarizes the key findings from an in vitro study using rat liver microsomes to investigate this compound metabolism.
| In Vitro System | Substrate | Key Finding | Analytical Methods Used | Reference |
| Rat Liver Microsomes | This compound | Identification of the carboxylic acid metabolite of this compound. | HPLC, Electrospray LC/MS | nih.gov |
This in vitro approach not only allowed for the identification of a major metabolite but also provided a platform to investigate the mechanism of its formation. By introducing known inhibitors of specific enzyme systems into the microsomal incubation, researchers were able to deduce that monooxygenases, and not hydrolases, were responsible for the oxidative cleavage of this compound's methyl ester. nih.gov This highlights the power of in vitro systems in dissecting complex metabolic pathways.
While studies on this compound have specifically highlighted the use of liver microsomes, other in vitro approaches are also widely used in xenobiotic metabolism research. These include:
Hepatocyte Suspensions and Cultures: Using intact liver cells (hepatocytes) provides a more complete picture of metabolism as they contain a wider range of both Phase I and Phase II enzymes. mdpi.comresearchgate.netyoutube.com
Recombinant Enzymes: This approach involves using specific cytochrome P450 isoforms that have been expressed in cell lines. This allows for the precise determination of which specific CYP enzyme is responsible for the metabolism of a compound. nih.govdrugbank.comresearchgate.net
These in vitro tools are crucial in the early stages of toxicological assessment and provide a foundation for understanding the in vivo fate of compounds like this compound.
Environmental Fate and Dissipation of Thiazopyr
Degradation Kinetics in Environmental Compartments
The persistence of thiazopyr in the environment is influenced by various factors, including the medium (soil or water), microbial activity, and physicochemical conditions such as pH and light exposure.
Soil Degradation: Half-Life Analysis, Influence of Microbial Activity, and Compost Amendment Effects
This compound undergoes degradation in soil through a combination of aerobic metabolism and other dissipation processes. Aerobic soil metabolism studies have reported half-lives of 111 days in loam soil and 437 days in sandy loam soil epa.gov. Photodegradation on soil surfaces is a very slow process for this compound, with an extrapolated half-life of 1373 days epa.gov.
Field dissipation studies across 14 locations indicated that this compound dissipated relatively quickly, with an average half-life of 85 days epa.gov. However, other field studies reported shorter half-lives, ranging from 12 to 14 days, particularly when assessing the potential for carryover injury to sensitive rotational crops researchgate.netresearchgate.netcambridge.orgepa.gov. Under controlled laboratory conditions, this compound degradation followed first-order kinetics, exhibiting a half-life of approximately 75 days at 25°C and 60% water-holding capacity researchgate.netnih.gov. Temperature significantly influences degradation rates, with half-lives of 133 days at 15°C and 43 days at 30°C under controlled conditions, suggesting that higher temperatures accelerate dissipation researchgate.netresearchgate.netcambridge.org.
The influence of microbial activity on this compound degradation is significant. Incubation studies with sterile soils demonstrated a substantial decrease in the degradation rate, indicating that microorganisms are the primary pathway for this compound degradation in the studied soils researchgate.netnih.gov. The observed slower dissipation under controlled laboratory conditions compared to field conditions further supports the role of microbial degradation, alongside other contributing loss mechanisms researchgate.netresearchgate.netcambridge.org.
The effect of compost amendments on this compound degradation in soil has been investigated. The addition of fresh compost was found to markedly decrease the rate of this compound degradation researchgate.netnih.gov. In contrast, compost that had been mineralized in the field after annual additions had only a minor influence on the degradation rate researchgate.netnih.gov. This suggests that the stage and stability of organic amendments can differentially impact pesticide degradation kinetics.
Table 1: this compound Soil Degradation Half-Lives
| Environmental Compartment/Condition | Half-Life (DT₅₀) | Reference |
| Aerobic Soil Metabolism (Loam) | 111 days | epa.gov |
| Aerobic Soil Metabolism (Sandy Loam) | 437 days | epa.gov |
| Photodegradation on Soil | 1373 days (extrapolated) | epa.gov |
| Terrestrial Field Dissipation (Average) | 85 days | epa.gov |
| Field Studies (Rotational Crop Context) | 12-14 days | researchgate.netresearchgate.netcambridge.orgepa.gov |
| Controlled Conditions (25°C, 60% WHC) | ~75 days | researchgate.netnih.gov |
| Controlled Conditions (15°C) | 133 days | researchgate.netresearchgate.netcambridge.org |
| Controlled Conditions (30°C) | 43 days | researchgate.netresearchgate.netcambridge.org |
Aquatic Degradation Pathways: Hydrolysis and Photodegradation Kinetics
In aquatic environments, this compound's degradation is primarily influenced by hydrolysis and photodegradation. This compound exhibits stability in sterile aqueous buffered solutions at pH 4 and 5 epa.gov. However, hydrolysis is observed at higher pH levels; predicted half-lives are 3394 days at pH 7 and 64 days at pH 9 epa.gov. In both cases, the primary product of hydrolysis is this compound monoacid epa.gov.
Photodegradation in water is a significant abiotic transformation pathway for this compound epa.govresearchgate.netnih.gov. Studies using artificial sunlight at 25°C in sterile aqueous pH 5 buffer solutions showed that this compound degraded with half-lives of 7.8 days in unsensitized solutions and 20.8 days in humic acid-sensitized solutions epa.gov. This process involves characteristic reactions such as bond scission, cyclization, and rearrangement, which are less common in hydrolysis or microbial degradation researchgate.netnih.gov.
Table 2: this compound Aquatic Degradation Half-Lives
| Degradation Pathway/Condition | Half-Life (DT₅₀) | Reference |
| Hydrolysis (pH 4 & 5) | Stable | epa.gov |
| Hydrolysis (pH 7) | 3394 days | epa.gov |
| Hydrolysis (pH 9) | 64 days | epa.gov |
| Photodegradation in Water (Unsensitized, pH 5) | 7.8 days | epa.gov |
| Photodegradation in Water (Humic Acid Sensitized, pH 5) | 20.8 days | epa.gov |
Environmental Mobility and Distribution Studies
The movement and distribution of this compound in the environment are governed by its interaction with soil components, its potential for uptake by aquatic organisms, and its persistence in soil, which can affect subsequent crops.
Soil Adsorption, Desorption, and Leaching Potential
This compound has a very low water solubility, which generally correlates with a low potential for vertical movement in soil epa.govfao.org. Once adsorbed to soil particles, this compound desorbs less readily than it adsorbs epa.gov. The major soil metabolite, this compound monoacid, however, showed only slight adsorption to soils epa.gov. Adsorption isotherms for this compound fit the Freundlich equation well, and a notable increase in sorption was observed in compost-amended soils researchgate.netnih.gov. The organic matter content of soil is a crucial factor influencing the adsorption of herbicides like this compound fao.orgresearchgate.netunl.edu.
Despite some indications from adsorption/desorption studies that the mobility of this compound and its monoacid metabolite might be moderate or greater in soil, field observations indicate limited vertical movement epa.gov. This compound's vertical mobility typically does not exceed 12 inches, and it is usually detectable only within the 0-6 inch layer of soil epa.gov. The monoacid metabolite dissipates at a rate similar to or faster than this compound itself in the field epa.gov.
Bioconcentration and Bioaccumulation Potential in Aquatic Biota
Bioconcentration refers to the uptake, distribution, and elimination of a substance in an organism due to water-borne exposure, while bioaccumulation encompasses all routes of exposure, including air, water, soil, and food ecetoc.org. A dynamic fish bioaccumulation study demonstrated that this compound should not bioconcentrate epa.gov. Bioconcentration factors (BCF) for this compound in various fish tissues ranged from 11 to 400X epa.gov.
The extensive degradation of this compound is a key factor in its low bioconcentration potential epa.govnih.gov. Pesticides that are susceptible to biotic transformation into more hydrophilic entities are generally less likely to bioconcentrate nih.gov. Furthermore, highly hydrophobic pesticides can strongly adsorb to dissolved organic matter and bottom sediment, which can reduce the bioavailable fraction of the pesticide in the water column and consequently lessen its ecotoxicological impact on aquatic organisms nih.gov.
Assessment of Potential for Rotational Crop Injury due to this compound Persistence
The persistence of this compound in soil raises concerns about potential injury to sensitive rotational crops. Field studies have shown that this compound can injure soybeans planted in no-till systems at rates of 220 g ha⁻¹, and tilled soil at 340 g ha⁻¹ in some instances researchgate.netresearchgate.netcambridge.org.
However, the half-lives of this compound observed in these field studies, ranging from 12 to 14 days, suggest a minimal potential for carryover injury to sensitive rotational crops researchgate.netresearchgate.netcambridge.orgepa.gov. Although other field dissipation studies report a longer average half-life of 85 days, the rapid dissipation of the major soil metabolite, this compound monoacid, which dissipates as fast as or faster than the parent compound, contributes to limiting long-term soil persistence and subsequent crop injury epa.gov.
Ecotoxicological Impact Research on Thiazopyr
Toxicity Assessments in Non-Target Terrestrial Organisms
Studies indicate that thiazopyr exhibits low toxicity to several non-target terrestrial organisms, including birds, mammals, honeybees, and earthworms epa.govnsw.gov.au. For honeybees, specifically, the acute oral median lethal dose (LD50) was determined to be greater than 100 µ g/bee , classifying it as relatively non-toxic to this important pollinator species epa.govnsw.gov.au.
| Organism Group | Toxicity Level | Key Findings / Data | Citation |
| Birds | Low Toxicity | epa.govnsw.gov.au | |
| Mammals | Low Toxicity | epa.govnsw.gov.au | |
| Honeybees | Relatively Non-Toxic | LD50 > 100 µ g/bee | epa.govnsw.gov.au |
| Earthworms | Low Toxicity | epa.govnsw.gov.au |
Toxicity Assessments in Non-Target Aquatic Organisms
The impact of this compound on aquatic organisms varies depending on the species group. It demonstrates moderate toxicity to freshwater and marine fish, as well as to Daphnia magna epa.govnsw.gov.au. For Daphnia magna, the No Observed Effect Level (NOEL) was established at 0.11 mg/L, and the Maximum Acceptable Toxicant Concentration (MATC) was 0.16 mg/L epa.govnsw.gov.au. Marine invertebrates show moderate to high toxicity to this compound epa.govnsw.gov.au. Furthermore, this compound is highly to very highly toxic to aquatic plants, algae, and diatoms epa.govnsw.gov.au. Specifically for the alga Selenastrum capricornutun, the median effective concentration (EC50) for growth and reproduction was found to be 0.043 mg/L, with a NOEL of 0.018 mg/L epa.govnsw.gov.au.
| Organism Group | Toxicity Level | Key Findings / Data | Citation |
| Freshwater Fish | Moderately Toxic | epa.govnsw.gov.au | |
| Marine Fish | Moderately Toxic | epa.govnsw.gov.au | |
| Daphnia magna | Moderately Toxic | NOEL = 0.11 mg/L; MATC = 0.16 mg/L | epa.govnsw.gov.au |
| Marine Invertebrates | Moderate to High Toxicity | epa.govnsw.gov.au | |
| Algae | Highly to Very Highly Toxic | Selenastrum capricornutun: EC50 = 0.043 mg/L; NOEL = 0.018 mg/L | epa.govnsw.gov.au |
| Diatoms | Highly to Very Highly Toxic | epa.govnsw.gov.au |
Phytotoxicity to Non-Target Terrestrial and Aquatic Flora
This compound exhibits high to very high toxicity to non-target terrestrial and aquatic plants epa.govnsw.gov.au. This phytotoxic effect extends to algae and diatoms, which are also classified as highly to very highly sensitive to the compound epa.govnsw.gov.au. The significant impact on these non-target flora highlights a key area of ecotoxicological concern for this compound.
| Organism Group | Toxicity Level | Key Findings / Data | Citation |
| Non-Target Terrestrial Flora | Highly to Very Highly Toxic | epa.govnsw.gov.au | |
| Non-Target Aquatic Flora | Highly to Very Highly Toxic | epa.govnsw.gov.au | |
| Algae | Highly to Very Highly Toxic | Selenastrum capricornutun: EC50 = 0.043 mg/L; NOEL = 0.018 mg/L | epa.govnsw.gov.au |
| Diatoms | Highly to Very Highly Toxic | epa.govnsw.gov.au |
Toxicological and Human Health Impact Research on Thiazopyr
Mammalian Toxicology Profiles and Risk Assessment Methodologies
Toxicological assessments of thiazopyr in mammals have been conducted to establish safety profiles and inform risk assessment. Key methodologies employed include the determination of a Reference Dose (RfD) and the Margin of Exposure (MOE) approach.
The United States Environmental Protection Agency (EPA) has established a Reference Dose (RfD) for this compound of 0.008 mg/kg/day. epa.govepa.govgovinfo.gov This value is based on a chronic toxicity study in dogs, where the No-Observed-Adverse-Effect Level (NOEL) was determined to be 0.8 mg/kg/day. epa.govepa.gov The primary effects observed at higher doses in this study were hepatocellular hypertrophy and hyperplasia. epa.govepa.gov An uncertainty factor of 100 was applied to the NOEL to account for interspecies extrapolation and intraspecies variability, leading to the calculated RfD. epa.govepa.govgovinfo.gov
For carcinogenic risk assessment, the EPA's Health Effects Division Carcinogenicity Peer Review Committee classified this compound as a Group C, possible human carcinogen. epa.gov For risk characterization, a Margin of Exposure (MOE) approach was recommended. epa.govgovinfo.gov This approach utilizes a NOEL of 4.4 mg/kg/day from a two-year rat carcinogenicity study. epa.govgovinfo.gov The MOE is calculated to assess the potential risk to humans by comparing this NOEL to estimated human exposure levels.
| Parameter | Value | Basis | Source |
|---|---|---|---|
| Reference Dose (RfD) | 0.008 mg/kg/day | Based on a chronic toxicity study in dogs with a NOEL of 0.8 mg/kg/day and a 100-fold uncertainty factor. Effects at higher doses included hepatocellular hypertrophy and hyperplasia. | epa.govepa.govgovinfo.gov |
| Carcinogenicity Classification | Group C (Possible Human Carcinogen) | Based on an increase in thyroid follicular cell adenomas/cystadenomas in male rats. | epa.gov |
| Margin of Exposure (MOE) Approach | Utilizes a NOEL of 4.4 mg/kg/day | Derived from a two-year rat carcinogenicity study for risk characterization. | epa.govgovinfo.gov |
Endocrine System Disruption Investigations
Effects of this compound on Thyroid Hormonal Homeostasis (e.g., T3, T4, TSH levels, hepatic enzyme activity)
Studies in male Sprague-Dawley rats have demonstrated that this compound disrupts thyroid hormonal homeostasis. Administration of this compound in the diet led to significant changes in circulating thyroid hormone levels and hepatic enzyme activity. nih.gov At a dose of 3000 ppm, a marked decrease in serum thyroxine (T4) levels was observed as early as 7 days after the start of treatment. nih.gov This was accompanied by an increase in thyroid-stimulating hormone (TSH) levels. nih.gov
Investigations into the biochemical mechanisms revealed that this compound exposure is associated with increased liver weights and elevated activity of hepatic T4-uridine diphosphate glucuronosyl transferase (T4-UDPGT). nih.gov This enzyme is involved in the metabolism and elimination of T4. The increased T4-UDPGT activity enhances the clearance of T4 from the bloodstream, leading to the observed decrease in serum T4 levels. nih.gov In response to the lower T4 levels, the pituitary gland increases its secretion of TSH. nih.gov Some studies also noted an increase in triiodothyronine (T3) and reverse T3 (rT3) levels. epa.govnih.gov These hormonal and enzymatic changes were found to be largely reversible upon cessation of this compound exposure. nih.gov
| Parameter | Observed Effect | Mechanism | Source |
|---|---|---|---|
| Serum T4 Levels | Decreased | Enhanced hepatic metabolism and clearance. | nih.gov |
| Serum TSH Levels | Increased | Compensatory response to low T4 levels. | nih.gov |
| Serum T3 and rT3 Levels | Increased | Alterations in thyroid hormone metabolism. | epa.govnih.gov |
| Hepatic T4-UDPGT Activity | Increased | Induction of hepatic enzymes by this compound. | nih.gov |
| Liver and Thyroid Weights | Increased | Hypertrophy and/or hyperplasia. | nih.gov |
Mechanistic Studies of this compound-Induced Thyroid Follicular Cell Tumors in Rodent Models
Chronic dietary administration of this compound has been shown to increase the incidence of thyroid follicular cell tumors in male Sprague-Dawley rats, particularly at doses of 1000 and 3000 ppm. nih.gov The mechanism underlying this tumorigenesis is considered to be secondary to the disruption of the hypothalamic-pituitary-thyroid axis. nih.govtandfonline.com
The sustained decrease in circulating T4 levels, driven by enhanced hepatic metabolism via T4-UDPGT induction, leads to a persistent elevation of TSH from the pituitary gland. nih.gov Chronic stimulation of the thyroid gland by elevated TSH levels results in thyroid follicular cell hypertrophy (an increase in cell size) and hyperplasia (an increase in cell number). nih.gov This sustained proliferative stimulation is believed to be the primary driver for the eventual development of thyroid follicular cell adenomas and carcinomas in these rodent models. nih.govtandfonline.com This hormonally mediated, threshold-dependent process is a well-established mode of action for non-genotoxic thyroid carcinogens in rodents. nih.govtandfonline.com
Human Relevance Framework Analysis for Thyroid Carcinogenicity
The relevance of this compound-induced thyroid follicular cell tumors in male rats to human health has been evaluated using the 2006 International Programme on Chemical Safety (IPCS) Human Relevance Framework. tandfonline.comtandfonline.com This framework assesses the mode of action in the animal model and considers its plausibility in humans.
Genotoxicity and Mutagenicity Evaluations
This compound has been evaluated in a battery of genotoxicity and mutagenicity assays to assess its potential to cause genetic damage. These studies have consistently shown that this compound is not genotoxic or mutagenic. epa.govtandfonline.comnih.gov
Key findings from these evaluations include:
Ames Test (Salmonella typhimurium reverse mutation assay): this compound tested negative for inducing reverse mutations in various strains of Salmonella typhimurium, both with and without metabolic activation. epa.gov
Chinese Hamster Ovary (CHO) Cell Gene Mutation Assay: this compound did not induce forward mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus in CHO cells, with or without metabolic activation. epa.gov
Unscheduled DNA Synthesis (UDS) Assay: In an in vitro UDS assay using primary rat hepatocytes, this compound did not induce unscheduled DNA synthesis, indicating a lack of DNA repair induction. epa.gov
| Assay | Test System | Result | Source |
|---|---|---|---|
| Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) | Negative | epa.gov |
| Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells (HGPRT locus) | Negative | epa.gov |
| Unscheduled DNA Synthesis (UDS) | Primary rat hepatocytes | Negative | epa.gov |
Neurotoxicity Assessments
Acute neurotoxicity studies have been conducted on this compound in rats. In one such study, single doses were administered by gavage to Sprague-Dawley rats at levels of 0, 500, 1000, or 2000 mg/kg. epa.gov The animals were observed using a functional observational battery (FOB) and motor activity tests. epa.gov
The results of this study were considered inconclusive for neurotoxicity. epa.gov While some effects were observed at the 1000 and 2000 mg/kg dose levels, such as lacrimation, salivation, and decreases in alertness, these effects were transient and occurred at high dose levels known to cause general toxicity. epa.gov Microscopic examination revealed minimal lesions in the nervous system, but similar, though fewer, lesions were also present in control animals. epa.gov The No-Observed-Adverse-Effect Level (NOAEL) for neurotoxicity in this study was determined to be 500 mg/kg. epa.gov
In Vitro and In Vivo Strategies in this compound Toxicology Research
Toxicological research on this compound utilizes a combination of in vitro (cell-based) and in vivo (animal-based) strategies to investigate its potential effects on biological systems. These studies are essential for understanding the compound's metabolic fate, identifying target organs, and elucidating mechanisms of toxicity.
In Vitro Research Strategies
In vitro studies provide a controlled environment to assess the direct effects of this compound at the cellular and molecular level. These assays are crucial for screening for specific types of toxicity, such as genotoxicity, and for investigating metabolic pathways without the complexities of a whole biological system.
Genotoxicity and Mutagenicity Assays A battery of in vitro tests has been conducted to determine the potential of this compound to cause genetic damage.
Bacterial Reverse Mutation Assay (Ames Test): this compound was evaluated for its ability to induce reverse mutations in various strains of Salmonella typhimurium (TA 98, TA 100, TA 1535, and TA 1537). The results of this assay were negative, both with and without the presence of a metabolic activation system (S9 mix). epa.gov
Unscheduled DNA Synthesis (UDS) Assay: The potential of this compound to induce DNA repair, an indicator of DNA damage, was tested in primary cultures of rat hepatocytes. This compound did not induce unscheduled DNA synthesis. epa.gov Furthermore, it did not cause cytotoxicity or an increase in nuclear grain counts in the hepatocytes. epa.gov
Metabolism Studies In vitro systems are also used to study how this compound is metabolized.
Enzymatic Hydrolysis: Studies using rabbit and porcine liver esterases demonstrated that this compound is hydrolyzed in vitro to its corresponding acid metabolite. nih.gov
Plant Cell Cultures: The herbicidal activity of the acid metabolite was investigated using soybean tissue culture cells and Arabidopsis seedlings. This research showed that the metabolite possessed less than 1% of the herbicidal activity of the parent compound, this compound. nih.gov
Table 1: Summary of In Vitro Toxicological Studies on this compound
| Assay Type | Test System | Endpoint Measured | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | Gene mutation | Negative | epa.gov |
| Unscheduled DNA Synthesis (UDS) | Primary rat hepatocytes | DNA repair synthesis | Negative | epa.gov |
| Metabolism (Hydrolysis) | Rabbit and porcine liver esterases | Formation of acid metabolite | Metabolized to its acid form | nih.gov |
In Vivo Research Strategies
In vivo studies involve the administration of this compound to animal models to evaluate its systemic effects, including its impact on various organs, as well as its potential to cause long-term effects like cancer or reproductive harm.
Animal Models and Target Organs Studies have been conducted in several animal models, including rats, mice, and dogs. epa.gov Chronic dietary feeding studies identified the dog as the most sensitive species. epa.gov Across multiple species (rat, mouse, and dog), the primary target organs for this compound toxicity were identified as the liver, thyroid, kidney, and blood, with the liver being the most sensitive indicator of toxicity. epa.gov
Carcinogenicity Studies Long-term studies were performed to assess the carcinogenic potential of this compound.
Mouse: In an 18-month chronic/oncogenicity study in mice, there was no evidence of carcinogenic effects. epa.govnih.gov
Rat: A two-year carcinogenicity study in rats revealed an increased incidence of thyroid follicular tumors in males at the two highest doses tested. epa.govepa.gov A low incidence of renal tubular adenomas was also observed in high-dose females. epa.govepa.gov
Mechanistic Studies on Thyroid Tumors Specialized studies were conducted in rats to investigate the mechanism behind the observed thyroid tumors. The findings support a non-genotoxic, hormonally mediated mechanism. epa.govnih.gov
Hormonal Disruption: this compound was found to disrupt the thyroid-pituitary hormonal feedback mechanism. epa.gov It caused a significant depression in circulating thyroxine (T4) levels and a concurrent increase in thyroid-stimulating hormone (TSH) levels. epa.govnih.gov
Organ and Cellular Changes: The hormonal imbalance led to increased liver and thyroid weights, as well as thyroid follicular cell hypertrophy and hyperplasia. epa.govepa.govnih.gov
Metabolic Enhancement: The research indicated that this compound enhances the metabolism of thyroxine in the liver, leading to its increased clearance from the blood and excretion in the bile. epa.govepa.govnih.gov This sustained decrease in T4 triggers the increase in TSH, which in turn stimulates the thyroid follicular cells, ultimately leading to the development of tumors in male rats. nih.gov
Reversibility: The effects on hormone levels and cellular changes were observed to be dose-responsive and largely reversible upon removal of this compound from the diet, with the exception of thyroid weight. epa.govnih.gov
Developmental and Reproductive Toxicity Studies In vivo studies were also designed to assess any potential effects of this compound on development and reproduction.
Developmental Toxicity (Rat): In a developmental toxicity study in rats, effects such as increased incidence of unossified sternebrae and cervical rib variations were noted at high dose levels that also produced maternal toxicity. epa.govepa.gov
Developmental Toxicity (Rabbit): A study in rabbits showed no developmental effects at the highest dose tested, though signs of maternal toxicity were observed. epa.govepa.gov
Reproductive Toxicity (Rat): A two-generation reproduction study in rats found no reproductive effects. epa.gov
Pharmacokinetic Studies Pharmacokinetic and metabolism studies in rats indicated that this compound was rapidly metabolized and excreted and did not accumulate in tissues. epa.govnih.gov
Table 2: Summary of Key In Vivo Research Findings for this compound
| Study Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Chronic/Carcinogenicity | Mouse | No evidence of carcinogenic effects. | epa.govnih.gov |
| Chronic/Carcinogenicity | Rat | Increased incidence of thyroid follicular cell tumors in males; low incidence of renal tubular adenomas in high-dose females. | epa.govepa.gov |
| Thyroid Mechanism | Rat | Disruption of thyroid-pituitary hormonal feedback; decreased T4, increased TSH; increased liver and thyroid weights; follicular cell hypertrophy/hyperplasia. The mechanism is considered hormonally mediated. | epa.govepa.govnih.gov |
| Developmental Toxicity | Rat | Developmental effects (e.g., unossified sternebrae) were observed at maternally toxic doses. | epa.govepa.gov |
| Developmental Toxicity | Rabbit | No developmental effects observed up to the highest dose tested. | epa.govepa.gov |
| Reproductive Toxicity | Rat | No reproductive effects observed in a two-generation study. | epa.gov |
| Pharmacokinetics | Rat | Rapidly metabolized and excreted; does not accumulate in tissues. | epa.govnih.gov |
Advanced Synthetic Methodologies and Derivatization Research for Thiazopyr
Elucidation of Synthetic Pathways to Thiazopyr and Related Pyridine (B92270) Carboxylates
The synthesis of this compound, a pyridine carboxylate herbicide, typically involves multi-step pathways. A key starting point in the synthesis of both dithiopyr (B166099) and this compound is a cyclocondensation reaction. This reaction often utilizes a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, which leads to the formation of a tetrahydro-2H-pyran intermediate. This intermediate is then converted into a common precursor for both dithiopyr and this compound. jst.go.jpnih.gov
Another approach to synthesizing trifluoromethylpyridine derivatives, which are structural motifs in this compound, includes chlorine/fluorine exchange using trichloromethylpyridine, the construction of a pyridine ring from a trifluoromethyl-containing building block, or the direct introduction of a trifluoromethyl group via trifluoromethyl active species like trifluoromethyl copper. nih.gov
The core pyridine ring structure in this compound is a common scaffold in many agrochemicals. Related pyridine carboxylates, such as 2-chloronicotinic acid (2-chloro-3-pyridinecarboxylic acid), are important intermediates in the synthesis of various agrochemicals. fishersci.senih.gov
Development of Novel this compound Analogs and Derivatives
The development of novel this compound analogs and derivatives is driven by the desire to improve herbicidal activity, selectivity, and environmental profiles. Modifications to the this compound structure often involve alterations to the ester groups, leading to various herbicidally active analogs including ester, thioester, amide, halogen, amino, alkoxy, and alkylthio derivatives. researchgate.net
Research has explored the creation of new compounds retaining the N-pyridylpyrazole substructure, with the introduction of a thiazole (B1198619) moiety. For instance, novel N-pyridylpyrazole thiazole derivatives have been designed and synthesized, showing promising insecticidal activities. mdpi.com Similarly, novel thiazole carboxamides have been developed as potential antifungal succinate (B1194679) dehydrogenase inhibitors. sci-hub.se Efforts also extend to designing and synthesizing thiazole derivatives incorporating pyridine moieties for antimicrobial applications. nih.gov
The metabolism of this compound in plants and animals involves extensive degradation, with numerous polar metabolites identified. Major metabolic routes include sulfur oxidation, thiazoline (B8809763) ring opening, methyl ester hydrolysis, and transformation of the isobutyl side chain. epa.govepa.gov The biotransformation of this compound to its corresponding carboxylic acid metabolite has been shown to result in a significant loss of herbicidal activity, indicating the importance of the ester group for its efficacy. researchgate.net
Structure-Activity Relationship (SAR) Studies in the Context of Synthesis for Biological Efficacy (e.g., fungicidal potency, herbicidal activity)
Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the this compound molecule influence its biological efficacy. This compound's herbicidal activity is primarily due to its ability to inhibit cell division by disrupting microtubule assembly. herts.ac.ukepa.gov
Detailed research findings indicate that the conversion of this compound to its monoacid metabolite significantly reduces its herbicidal activity. This suggests that the intact methyl ester group is critical for its potent herbicidal action. researchgate.netgoogle.com The rapid and extensive oxidation of this compound in liver microsomes, particularly at the sulfur atom in the thiazoline ring to form sulfoxide (B87167) and sulfone metabolites, highlights key sites for metabolic transformation and potential areas for structural modification to alter activity or persistence. researchgate.net
In the context of developing novel thiazole-containing compounds, SAR analyses have revealed important insights. For example, in novel N-pyridylpyrazole thiazole derivatives, thiazole amides generally exhibited better insecticidal activities than thiazole esters. Furthermore, amides with electron-withdrawing groups on the benzene (B151609) ring showed superior activity compared to those with electron-donating groups. mdpi.com These findings guide synthetic efforts towards designing more effective and selective agrochemicals.
Analytical Methodologies for Thiazopyr and Its Metabolites in Environmental and Biological Matrices
Extraction and Sample Preparation Techniques for Diverse Matrices (e.g., soil, water, plant tissues, oolong tea, fruit juice)
Effective extraction and sample preparation are critical first steps in the analysis of thiazopyr and its metabolites from complex matrices. For soil and plant samples, this compound residues have been extracted using ethyl acetate, with subsequent clean-up performed on Florisil columns. researchgate.net An alternative method for soil involves extraction with 70% methanol/0.4 M HCl, followed by rotary evaporation and partitioning into ethyl acetate/isooctane. epa.gov
In the context of water samples, this compound and its monoacid metabolite have been analyzed using liquid-solid extraction with graphitized carbon black. acs.org For fruit juice samples, differential pulse polarography has been employed for this compound detection, suggesting direct or minimal sample preparation for electrochemical analysis. researchgate.net Furthermore, multi-residue pesticide analysis in fruit juices often utilizes acetonitrile (B52724) extraction, frequently employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, sometimes without further clean-up steps. researchgate.net
For trace analysis of this compound residues in oolong tea samples, advanced microextraction techniques have been coupled with chromatographic methods. yildiz.edu.tr Plant metabolism studies involving this compound in crops like lemon, peanut, and cotton have shown that solid matrices can be extracted with acetonitrile/water, filtered, and then partitioned with methylene (B1212753) chloride into organic and aqueous phases for further analysis. epa.gov
Chromatographic and Spectrometric Quantification Approaches
Chromatographic and spectrometric techniques are central to the precise quantification and confirmation of this compound and its metabolites.
Gas chromatography (GC) coupled with various detectors has been widely utilized for the determination of this compound. Gas chromatography with nitrogen-phosphorus detection (GC-NPD) and gas chromatography with mass spectrometry (GC-MS) have been employed for the analysis of this compound in soil and plant samples. researchgate.netresearchgate.netacs.org Specifically, GC-NPD offers high sensitivity for nitrogen-containing compounds like this compound. dergipark.org.tr Confirmation of this compound levels can be achieved using GC-MS, particularly with ion trap detection. researchgate.net
For the analysis of this compound and its monoacid metabolite, gas chromatography with an electron capture detector (GC-ECD) has been used, where this compound is extracted into the hexane (B92381) phase for direct quantification. epa.gov The monoacid, after being acidified and partitioned into ethyl acetate, is derivatized to its methyl ester (this compound) before GC-ECD analysis. epa.gov
A proposed enforcement analytical method for this compound and its metabolites involves quantification by gas chromatography with a mass spectrometry detector (GC-MS). epa.gov Analysis of several herbicides, including this compound, in forestry soil samples has also been performed by GC-NPD and GC-MS. researchgate.netacs.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for multi-residue pesticide analysis, offering unmatched sensitivity and selectivity. perkinelmer.com this compound is amenable to LC-MS/MS analysis, with specific multiple reaction monitoring (MRM) transitions identified for its quantification and confirmation. For instance, common MRM transitions for this compound include parent ion 397.1 and product ions 377.1 and 317.1. eurl-pesticides.eu
LC-MS/MS methods are capable of detecting hundreds of compounds in a single analysis, making them highly efficient for routine pesticide monitoring. perkinelmer.com This technique has been applied to various matrices, including fruit juices, where acetonitrile extraction (often via QuEChERS) followed by LC-MS/MS analysis allows for the simultaneous determination of numerous pesticides. researchgate.net The high-speed positive/negative switching electrospray ionization (ESI) mode and scheduled MRM are optimized for such multi-residue determinations. nih.gov
Advanced Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction, Metal Sieve-Linked Double Syringe Liquid-Phase Microextraction)
Advanced microextraction techniques offer efficient and environmentally friendly alternatives to traditional sample preparation methods, minimizing solvent consumption and enhancing enrichment factors.
Dispersive liquid-liquid microextraction (DLLME) is a simple, rapid, and inexpensive method for the extraction and preconcentration of organic compounds, including pesticides, from water samples. researchgate.net It involves the rapid injection of a mixture of extraction solvent and disperser solvent into the aqueous sample, forming a cloudy solution of fine extraction solvent particles. researchgate.net DLLME has been successfully applied for the simultaneous extraction and subsequent determination of various substances, including pesticides, from different matrices. researchgate.netresearchgate.net
A novel technique, metal sieve-linked double syringe based liquid-phase microextraction (MSLDS-LPME), has been developed for the determination of trace levels of this compound residues in oolong tea samples. researchgate.netyildiz.edu.trdntb.gov.ua This method utilizes a metal sieve-linked double syringe system for liquid-phase microextraction, eliminating the need for a disperser solvent and enhancing extraction efficiency through pressurized mixing and increased surface area for analyte-extraction solvent interaction. researchgate.net
Electrochemical and Spectroscopic Analytical Characterization of this compound
Electrochemical methods provide sensitive and cost-effective alternatives for pesticide detection, often offering direct analysis without extensive sample preparation. A differential pulse polarographic method has been developed for the determination of this compound in spiked fruit juice and soil samples. researchgate.net This method exhibited two well-defined cathodic peaks within the pH range of 1.0 to 8.0. researchgate.net The optimal conditions for this compound reduction were found at pH 7.0 in a Britton-Robinson (BR) buffer solution, with a reduction peak potential of -1270 mV (vs. SCE). researchgate.net The linear range for this method was 0.43–38.6 µg mL⁻¹, with a detection limit of 0.127 µg mL⁻¹. researchgate.net
While spectroscopic techniques like Fourier-transform infrared (FTIR), fluorescence, and electron spin resonance (ESR) have been used in broader studies concerning pesticide adsorption mechanisms onto soil organic matter, their direct application for the quantitative analytical characterization of this compound itself in environmental or biological matrices, beyond electrochemical methods, is less commonly detailed in the provided context. researchgate.net Electrochemical sensors, particularly those employing voltammetry techniques like square wave voltammetry (SWV), are considered good candidates for environmental monitoring of herbicides due to their advantages over classical methods, including increased selectivity and sensitivity, often achieved through electrode modification. electrochemsci.org
Validation and Performance Metrics of Analytical Methods (e.g., recovery, limits of detection/quantitation)
Validation of analytical methods is crucial to ensure the quality, reliability, and consistency of results. Key performance metrics include recovery, limits of detection (LOD), limits of quantitation (LOQ), linearity, and precision (e.g., relative standard deviation, RSD). europa.euresearchgate.netdemarcheiso17025.com
For this compound analysis in soil and plant samples using GC-NPD and GC-MS, average recoveries were consistently higher than 97%, with relative standard deviations (RSD) ranging between 1% and 6%. researchgate.net The limit of detection (LOD) for the herbicide was reported as at least 0.01 µg/g in soil and 0.02 µg/g in plants with both gas chromatographic methods. researchgate.net
In water and soil samples, an analytical method for this compound and its monoacid metabolite using GC-ECD reported a limit of quantitation (LOQ) of 0.1 ppb in water and 0.01 ppm in soil for both compounds. epa.gov Recovery studies for this compound and its monoacid in groundwater using graphitized carbon solid phase extraction and liquid chromatographic determination showed excellent percent recoveries: 88 ± 13% for this compound and 104 ± 10% for this compound monoacid at 1.0 ppb fortification, with method detection limits of 1.0 ppb for each compound. acs.org
For the differential pulse polarographic method applied to fruit juice and soil, mean recoveries for this compound spiked to soil (19.8 µg g⁻¹) and orange juice (3.96 µg mL⁻¹) were 20.2 ± 1.0 µg g⁻¹ and 3.84 ± 0.12 µg mL⁻¹, respectively, demonstrating good accuracy and precision with low RSD values. researchgate.net An enforcement analytical method quantifying this compound and its metabolites by GC-MS proposed an LOQ of 0.025 ppm, which was successfully validated for citrus. epa.gov
The following table summarizes some key validation parameters for this compound analytical methods:
| Matrix | Analytical Method | Recovery (%) | LOD/LOQ (µg/g or µg/mL) | Reference |
| Soil, Plant | GC-NPD, GC-MS | >97% | LOD: 0.01 (soil), 0.02 (plant) | researchgate.net |
| Soil, Water | GC-ECD (for this compound and Monoacid) | - | LOQ: 0.01 (soil), 0.1 (water) | epa.gov |
| Fruit Juice, Soil | Differential Pulse Polarography | ~97-100% | LOD: 0.127 (µg/mL) | researchgate.net |
| Groundwater | Graphitized Carbon SPE + LC (for this compound and Monoacid) | 88-104% | LOD: 1.0 ppb | acs.org |
| Citrus | GC-MS (for this compound and metabolites converted to AA and SAA chemophores) | - | LOQ: 0.025 ppm | epa.gov |
Research on Thiazopyr Herbicide Resistance Mechanisms and Management
Biochemical and Genetic Basis of Thiazopyr Resistance
The development of resistance to this compound, like other herbicides, involves complex biochemical and genetic adaptations within weed populations. These mechanisms can broadly be categorized into target-site resistance (TSR) and non-target-site resistance (NTSR) nih.govcambridge.org.
Enhanced Metabolism and Detoxification by Plant Enzymes (e.g., esterases, P450 monoxygenases)
Enhanced metabolism and detoxification represent a significant non-target-site resistance mechanism, where weeds develop the capacity to degrade or neutralize the herbicide before it reaches its target site or can exert its full effect nih.govresearchgate.net. Key enzyme families involved in this process include esterases and cytochrome P450 monooxygenases (P450s) mdpi.comresearchgate.netscielo.br.
Esterases: These enzymes catalyze the hydrolysis of ester bonds, which are present in many herbicides, including this compound scielo.br. Research has demonstrated a direct correlation between this compound tolerance and the expression levels of specific esterases, such as the RLE3 esterase, a broad-substrate enzyme bioone.org. This indicates that increased esterase activity leads to the rapid detoxification of this compound, rendering it ineffective bioone.org.
Target-Site Alterations Affecting Microtubule Interaction
This compound's mode of action involves the inhibition of cell division by disrupting microtubule assembly herts.ac.uk. Microtubules are essential components of the plant cytoskeleton, crucial for processes like cell division and elongation researchgate.net. Target-site resistance to this compound involves alterations in the specific protein(s) that this compound binds to, thereby reducing or eliminating the herbicide's ability to interfere with microtubule function nih.govuppersouthplatte.org.
This type of resistance often stems from a single nucleotide change (mutation) in the gene encoding the target protein, leading to an amino acid substitution uppersouthplatte.org. Such mutations can disrupt the herbicide's binding site on the tubulin protein (the building block of microtubules) without incapacitating the normal function of the enzyme uppersouthplatte.org. For instance, in the context of other microtubule-inhibiting herbicides like dinitroanilines, mutations in the α-tubulin gene have been identified as a mechanism of resistance cambridge.org. A well-documented example involves a mutation where Threonine at position 239 (Thr239) in α-tubulin is replaced by isoleucine, which can either weaken herbicide binding or increase the stability of the tubulin dimer-dimer interaction, thus counteracting the herbicide's effect uppersouthplatte.org. Multiple mutations at various sites within the α-tubulin gene have been observed in resistant weed species cambridge.org. Furthermore, populations with target-site resistance often exhibit higher levels of resistance compared to those relying solely on non-target-site mechanisms cambridge.org.
Strategies for Managing this compound Resistance in Agricultural Systems
Effective management of this compound resistance in agricultural systems requires a multi-faceted approach aimed at reducing selection pressure and diversifying weed control tactics ucanr.edugrdc.com.au. Integrated Weed Management (IWM) principles are fundamental to delaying the evolution and spread of resistant weed populations croplife.org.au.
Key strategies include:
Rotation and Diversification of Herbicides: Implementing a systematic rotation of herbicides with different modes of action (MoA) is critical to prevent the continuous selection of the same resistance mechanisms ucanr.edugrdc.com.aucroplife.org.au. This involves alternating between different herbicide groups and avoiding repeated use of this compound or other microtubule-inhibiting herbicides in consecutive seasons or within the same growing season grdc.com.auausveg.com.au.
Integrated Weed Management (IWM) Practices: Incorporating non-chemical weed control methods significantly reduces reliance on herbicides and thus lessens selection pressure grdc.com.aufrontiersin.orgwsu.edu. These practices include:
Crop Rotation: Rotating different crops allows for the use of diverse weed control strategies, including different herbicides, cultivation methods, and planting times, which can disrupt weed life cycles and reduce weed seed banks ucanr.educroplife.org.aufrontiersin.org.
Cultural Control: Practices such as strategic tillage (where appropriate), cover cropping, mulching, and optimizing crop competitiveness (e.g., through appropriate planting density and timing) can suppress weed growth and reduce weed populations croplife.org.aufrontiersin.orgwsu.edu.
Mechanical Control: Methods like cultivation, hand weeding, and other mechanical interventions can directly remove weeds, especially those that have escaped herbicide treatment croplife.org.au.
Biological Control: Utilizing natural enemies or other biological agents to suppress weed populations can be a component of a comprehensive IWM strategy frontiersin.org.
Monitoring and Early Detection: Regularly monitoring fields for weed populations and promptly identifying any suspected herbicide control failures are crucial for early detection of resistance grdc.com.aucroplife.org.auwsu.edu. If resistance is suspected, it is important to confirm its presence and avoid using the same herbicide or mode of action group croplife.org.au.
Adherence to Label Recommendations: Following product label instructions, including using robust application rates, is important for effective weed control and to minimize the survival of partially resistant individuals that could contribute to resistance development croplife.org.auausveg.com.au.
Controlling Weed Escapes: Preventing resistant weed escapes from setting and shedding viable seeds is essential to limit the replenishment of the weed seed bank with resistant biotypes croplife.org.au.
Record Keeping and Professional Advice: Maintaining accurate records of herbicide applications and weed populations on a paddock basis helps in tracking resistance development and informing future management decisions croplife.org.au. Seeking advice from local agricultural advisors and agronomists is also recommended for tailored resistance management strategies croplife.org.auausveg.com.au.
By integrating these diverse approaches, the evolutionary dynamics favoring this compound-resistant weeds can be mitigated, extending the effective lifespan of this important herbicide in agricultural systems.
Investigation of Thiazopyr in Phytoremediation Technologies
Application of Plants in Thiazopyr Contamination Remediation
Plants demonstrate a significant capacity for metabolizing this compound, contributing to its degradation in contaminated environments. Studies on crops such as lemon, cotton, and peanuts have revealed extensive and rapid degradation of this compound, with over 40 metabolites quantified in each study contaminantdb.caherts.ac.uknih.gov. The metabolic pathways in these plants are well-defined and consistently involve sulfur oxidation, thiazoline (B8809763) ring opening, methyl ester hydrolysis, and transformation of the isobutyl side chain herts.ac.uknih.gov. Plant mono-oxygenases are identified as the predominant mediators of this compound metabolism.
Species-specific differences in the rate of this compound degradation have been observed. For instance, pigweed ( Amaranthus retroflexus L.) demonstrated the fastest metabolism among the plant species examined. The uptake of this compound by plants is generally low; in cotton, approximately 0.5% of the applied C14-labeled this compound radioactivity was taken up herts.ac.uknih.gov. These inherent metabolic capabilities of plants underscore their potential for phytodegradation, a process where plants break down organic pollutants.
Table 1: this compound Metabolism and Uptake in Selected Plants
| Plant Species | Extent of Metabolism | Key Metabolic Pathways | Uptake of Applied Radioactivity | Primary Enzymes Involved |
| Lemon | Extensive, rapid | Sulfur oxidation, thiazoline ring opening, methyl ester hydrolysis, isobutyl side chain transformation contaminantdb.caherts.ac.uknih.gov | Not specified for lemon | Plant mono-oxygenases |
| Cotton | Extensive, rapid | Sulfur oxidation, thiazoline ring opening, methyl ester hydrolysis, isobutyl side chain transformation contaminantdb.caherts.ac.uknih.gov | ~0.5% herts.ac.uknih.gov | Plant mono-oxygenases |
| Peanut | Extensive, rapid | Sulfur oxidation, thiazoline ring opening, methyl ester hydrolysis, isobutyl side chain transformation contaminantdb.caherts.ac.uknih.gov | Not specified for peanut | Plant mono-oxygenases |
| Pigweed | Fastest metabolism observed | Predominantly plant mono-oxygenases | Not specified for pigweed | Plant mono-oxygenases |
Table 2: Environmental Fate of this compound
| Environmental Compartment | Property/Process | Value/Observation | Reference |
| Soil | Average Half-life | 85 days contaminantdb.ca | contaminantdb.ca |
| Water | Photodegradation Half-life (unsensitized pH 5 buffer) | 7.8 days contaminantdb.ca | contaminantdb.ca |
| Water | Photodegradation Half-life (humic acid sensitized pH 5 buffer) | 20.8 days contaminantdb.ca | contaminantdb.ca |
| Soil | Photodegradation Half-life (extrapolated) | 1373 days contaminantdb.ca | contaminantdb.ca |
| Soil | Vertical Mobility | Low, typically detectable in 0-6 inch layer contaminantdb.ca | contaminantdb.ca |
| General | Water Solubility | Very low contaminantdb.ca | contaminantdb.ca |
Genetic Engineering Approaches for Enhancing Plant Tolerance and Degradation of this compound
Genetic engineering presents a promising avenue for enhancing plant capabilities in the phytoremediation of this compound. A significant approach involves engineering plant tolerance to this compound, and other pyridine (B92270) herbicides, through an esterase deactivation mechanism. This strategy relies on the crucial finding that the de-esterification of this compound to its corresponding acid metabolite results in a loss of its herbicidal activity.
Researchers successfully purified a 60 kDa esterase, designated RLE3, from rabbit liver, and subsequently cloned its cDNA. When expressed in insect cells, this enzyme demonstrated catalytic activity against pyridine compounds. Stable plant transformation experiments were conducted in tomato (Solanum lycopersicum L.) and tobacco (Nicotiana tobaccum L.) using this RLE3 esterase cDNA. Transgenic seedlings expressing the RLE3 esterase exhibited enhanced tolerance to this compound during germination and growth, with the level of tolerance directly correlating with the expression of the pyridine-esterase. This esterase-mediated hydrolysis represents a single-step deactivation process that does not require cofactors, making it an efficient detoxification pathway.
Table 3: Genetically Engineered Plants for this compound Tolerance
| Plant Species | Gene Introduced | Source of Gene | Enzyme Expressed | Mechanism of Tolerance | Outcome | Reference |
| Tomato | RLE3 cDNA | Rabbit liver | 60 kDa esterase (RLE3) | De-esterification of this compound to non-herbicidal acid metabolite | Enhanced tolerance to this compound during germination and growth | |
| Tobacco | RLE3 cDNA | Rabbit liver | 60 kDa esterase (RLE3) | De-esterification of this compound to non-herbicidal acid metabolite | Enhanced tolerance to this compound during germination and growth |
Integration of this compound-Related Phytotechnologies in Environmental Engineering
Phytoremediation, defined as the use of green plant-based systems to remediate contaminated soils, sediments, and water, is recognized as a cost-effective, eco-friendly, and solar-driven technology. The evolution of phytoremediation has led to the broader concept of "phytotechnology," which emphasizes the application of science and engineering to solve environmental problems using plants, integrating principles of ecological engineering.
The detailed understanding of this compound's metabolism in various plant species and the advancements in genetically engineering plants for enhanced tolerance and degradation capabilities are crucial for the practical integration of this compound-related phytotechnologies into environmental engineering practices. Environmental and chemical engineers play a vital role in assessing environmental risks and developing new remediation technologies that maximize benefits while mitigating detrimental environmental impacts. This includes designing and optimizing processes for soil and water treatment, as well as the removal of toxic contaminants. Phytoremediation, including the application of plants with inherent or engineered capacities for this compound degradation, is considered a valuable and sustainable trend in contemporary environmental protection and ecosystem restoration.
Emerging Research Frontiers in Thiazopyr Science
Computational Toxicology and In Silico Modeling for Predicting Thiazopyr Effects
In recent years, computational toxicology and in silico modeling have become indispensable tools in the safety assessment of agrochemicals, offering predictive insights that can reduce reliance on traditional animal testing. mdpi.com These computational approaches utilize computer models to forecast the potential toxic effects of chemicals, including herbicides like this compound. mdpi.com
The primary goal of in silico toxicology is to predict the toxicity of a chemical by analyzing its structure and physicochemical properties. nih.gov For this compound, this involves using sophisticated algorithms to correlate its molecular features with potential biological activities and adverse outcomes. mdpi.com These methods are crucial for prioritizing chemicals for further testing, identifying potential risks early in the development process, and refining our understanding of their mechanisms of action. mdpi.com
One of the most prominent in silico methods is the Quantitative Structure-Activity Relationship (QSAR) model. sci-hub.se QSAR models are mathematical representations that link a compound's chemical structure to its biological activity. nih.gov In the context of this compound, QSAR models can be developed to predict a range of toxicological endpoints, from acute toxicity to chronic effects. sci-hub.seeuropa.eu These models are built using existing toxicological data for a series of structurally related compounds, allowing researchers to estimate the potential toxicity of new or untested chemicals that fall within the model's applicability domain. nih.gov
The development of robust QSAR models relies on high-quality data and rigorous validation. researchgate.net For a herbicide like this compound, this would involve compiling data on its effects on various organisms and using that information to build predictive models. These models can then be used to screen for potential adverse effects and guide the design of safer, more effective herbicides.
The table below illustrates the types of data that could be used to develop and validate a QSAR model for predicting the aquatic toxicity of this compound.
| Endpoint | Organism | Value | Unit |
| LC50 | Rainbow Trout | 3.4 | mg/L |
| LC50 | Bluegill Sunfish | 3.5 | mg/L |
| EC50 | Eastern Oyster | 0.82 | mg/L |
| EC50 | Selenastrum capricornutum | 0.043 | mg/L |
This table contains hypothetical data for illustrative purposes.
In silico approaches also extend to pharmacophore modeling, which can identify the essential three-dimensional features of a molecule responsible for its biological activity. dovepress.com This information can be used to design new herbicides with improved target specificity and reduced off-target effects. nih.gov By understanding the key molecular interactions that govern this compound's herbicidal activity, researchers can work to develop new compounds that are more effective at lower concentrations and have a more favorable environmental profile.
Interdisciplinary Approaches in this compound Research and Development
The development of a successful herbicide like this compound is an inherently interdisciplinary endeavor, requiring collaboration across a wide range of scientific disciplines. From initial discovery to final product registration, a diverse team of experts is needed to navigate the complex scientific, regulatory, and commercial challenges.
The process begins with chemists and biologists working together to identify and synthesize new molecules with herbicidal potential. This involves a deep understanding of plant biochemistry and the mechanisms of action of existing herbicides. herts.ac.ukepa.gov Once a promising candidate like this compound is identified, toxicologists and environmental scientists play a crucial role in evaluating its safety profile. epa.gov This includes assessing its potential effects on non-target organisms, its fate and behavior in the environment, and its potential for human exposure. epa.gov
Agronomists and weed scientists are essential for evaluating the efficacy of this compound under real-world field conditions. They conduct trials to determine the optimal application rates, timing, and methods for different crops and weed species. This research is critical for developing effective and sustainable weed management programs.
Regulatory specialists are also key members of the research and development team, ensuring that all necessary studies are conducted to meet the stringent requirements of government agencies like the Environmental Protection Agency (EPA). epa.gov This involves compiling extensive data on the product's chemistry, toxicology, and environmental impact.
The following table highlights the key disciplines involved in the research and development of this compound and their respective contributions.
| Discipline | Contribution |
| Chemistry | Synthesis of new molecules, optimization of chemical properties. |
| Biology | Understanding of plant biochemistry and mechanisms of action. |
| Toxicology | Evaluation of potential adverse effects on humans and non-target organisms. |
| Environmental Science | Assessment of environmental fate and behavior. |
| Agronomy | Field testing and development of best management practices. |
| Regulatory Affairs | Ensuring compliance with government regulations. |
This collaborative approach ensures that all aspects of a product's life cycle are considered, from its initial design to its ultimate use in the field.
Future Directions in Sustainable Agrochemical Innovation Involving this compound
The future of agrochemicals is increasingly focused on sustainability, with a growing demand for products that are both effective and environmentally responsible. researchgate.net For a mature herbicide like this compound, future innovation will likely focus on enhancing its sustainability through new formulations, improved application technologies, and integration into holistic weed management systems.
One promising area of research is the development of nano-enabled agrochemicals. mdpi.com These formulations use nanotechnology to encapsulate the active ingredient, allowing for a more targeted and controlled release. mdpi.com This can improve the efficacy of the herbicide while reducing the total amount of active ingredient needed, thereby minimizing its environmental footprint. mdpi.com
Precision agriculture technologies also offer significant opportunities to improve the sustainability of this compound use. farmonaut.com By using tools like GPS-guided sprayers and remote sensing, farmers can apply herbicides only where they are needed, reducing off-target application and minimizing the potential for environmental contamination. farmonaut.com This approach aligns with the "4Rs" of nutrient stewardship: right source, right rate, right time, and right place. farmonaut.com
Future research may also explore the potential for developing new this compound-based products with improved environmental profiles. This could involve identifying new active ingredients with similar modes of action but greater biodegradability or lower toxicity to non-target organisms. The development of biopesticides, derived from natural sources, also represents a growing trend in sustainable crop protection. researchgate.net
The table below outlines some of the key strategies for enhancing the sustainability of this compound use.
| Strategy | Description |
| Nano-formulations | Encapsulation of the active ingredient for controlled release. |
| Precision Agriculture | Targeted application using advanced technologies. |
| Integrated Pest Management | Combination of multiple weed control tactics. |
| Development of New Analogs | Synthesis of new molecules with improved environmental profiles. |
By embracing these innovative approaches, the agricultural industry can continue to benefit from the effective weed control provided by this compound while minimizing its impact on the environment.
Q & A
Basic: What are the key chemical identifiers and synthetic routes for thiazopyr?
Answer:
this compound (C₁₆H₁₇F₅N₂O₂S, MW 396.38) is a fluorinated pyridine derivative with multiple synonyms, including methyl 2-(difluoromethyl)-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-isobutyl-6-(trifluoromethyl)nicotinate . It is synthesized via the Hantzsch reaction, involving ethyl trifluoroacetylacetate, isovaleraldehyde, ammonia, and 2-mercaptoethylamine hydrochloride. Key steps include acid chlorination, thiolation, cyclization, and esterification . Researchers should cross-reference identifiers (e.g., CAS 117718-60-2, ChemSpider 82873) to ensure consistency in literature searches .
Basic: What analytical methods are validated for quantifying this compound in environmental and biological matrices?
Answer:
- Differential Pulse Polarography (DPP): Optimal at pH 7.0 (BR buffer), with a detection limit of 0.127 µg/mL. Validated for soil and fruit juice analysis, achieving recoveries of 97–102% using EDTA to mitigate interference from metal ions .
- Gas Chromatography (GC): Employed with nitrogen-phosphorous detectors for soil samples, offering >90% recovery after methanol extraction. Retention times vary by column (e.g., Agilent columns at 519 RT) .
- LC/MS: Used for metabolite identification in liver microsomes, leveraging electrospray ionization for sulfoxide/sulfone derivatives .
Basic: How does this compound efficacy vary in weed control under field conditions?
Answer:
A 3-year field study on alfalfa (UC Davis) demonstrated that sequential applications (0.25–1.0 lb ai/A) achieved >97% control of yellow foxtail. Experimental design: randomized complete block, three replicates, 30 × 50 ft plots. Efficacy correlated with application frequency; annual 1.0 lb/A treatments increased alfalfa crown density by 70% compared to untreated controls. Post-application irrigation and quadrat-based vegetation analysis (1 m² sampling) were critical for validation .
Advanced: What metabolic pathways dominate this compound biotransformation in vertebrates?
Answer:
- Rat Liver Microsomes: this compound undergoes sulfur oxidation (to sulfoxide/sulfone) and carbon oxidation in the thiazoline ring, forming carbinolimine intermediates. Dehydration/ring-opening produces nitrile esters, identified via LC/MS .
- Laying Hens: Primary metabolites include nitrile esters and carboxylic acids (from isobutyl side-chain oxidation). Tissue residues in hens were low (0.004–0.298 ppm), with 90% excretion within 22 hours. In vitro homogenate studies confirmed cross-species metabolic consistency (rats, goats, hens) .
Advanced: How do soil properties influence this compound persistence and crop selectivity?
Answer:
Half-lives range from 12–14 days (field) to 43–133 days (controlled lab), indicating microbial degradation dominates in aerobic soils. In no-till systems, this compound (220–340 g/ha) injured soybeans, likely due to reduced microbial activity. Methodology: GC-NPD for soil extraction, with temperature-dependent dissipation studies (15–30°C) showing Q₁₀ = 3.1 .
Advanced: What evidence supports or refutes this compound’s thyroid-disrupting potential in humans?
Answer:
A 2006 IPCS case study analyzed thyroid hyperplasia in rats, linking it to hepatic enzyme induction (UDP-glucuronosyltransferase) and subsequent T4 depletion. Human relevance was deemed low due to species-specific thresholds for hormone disruption. Key methods: histopathology, hormone level assays, and mode-of-action (MoA) alignment with the Adverse Outcome Pathway (AOP) framework .
Advanced: How to resolve contradictions in weed control efficacy data across studies?
Answer:
Discrepancies (e.g., 100% foxtail control in alfalfa vs. soybean injury) stem from application timing and crop-specific tolerance. Alfalfa trials used post-emergent sequential dosing , whereas soybean injury occurred with pre-emergent applications in tilled soils . Researchers should standardize protocols for crop phenology, soil tillage, and herbicide formulation (granular vs. liquid).
Advanced: What frameworks guide human relevance assessments of this compound’s carcinogenic potential?
Answer:
The 2006 IPCS Human Relevance Framework evaluates MoA concordance across species. For this compound, thyroid hyperplasia in rats was deemed non-relevant to humans due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
